5-Bromo-2-(chloromethyl)-1,3-difluorobenzene
Overview
Description
5-Bromo-2-(chloromethyl)-1,3-difluorobenzene is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
These compounds are often used in organic synthesis as building blocks or intermediates .
Mode of Action
The mode of action of these compounds typically involves reactions at the benzylic position . For instance, in the case of 4-Bromo-2,6-difluorobenzyl chloride, gaseous chlorine reacts with 2,6-difluorotoluene to yield 2,6-difluorobenzyl chloride . In the case of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, it has been used in Suzuki–Miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling process .
Biochemical Pathways
They are often used in the synthesis of various organic compounds, which can then interact with various biochemical pathways .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the reaction of 2,6-difluorotoluene with gaseous chlorine to form 2,6-difluorobenzyl chloride would be influenced by factors such as reaction temperature and the concentration of the reactants .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBGKHXWLNQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599393 | |
Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175589-02-3 | |
Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175589-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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